

An In-depth Technical Guide to the Synthesis and Characterization of Ozone Hydrate

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Compound of Interest

Compound Name: Ozone hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ozone clathrate hydrate, a crystalline solid in which ozone molecules are encapsulated within a lattice of water molecules. This material is of significant interest for the stable storage and delivery of ozone, a powerful oxidizing agent with numerous applications, including in organic synthesis and pharmacology. This document details the experimental protocols for its formation, the analytical techniques for its characterization, and quantitative data regarding its properties.

Introduction to Ozone Hydrate

Ozone (O₃) is a highly reactive allotrope of oxygen with potent antimicrobial and oxidative properties. However, its inherent instability and gaseous nature at standard conditions present significant challenges for its storage and application.[1] Clathrate hydrates are crystalline, ice-like compounds where guest molecules are trapped within cages formed by hydrogen-bonded water molecules.[2] By encapsulating ozone molecules within these cages, **ozone hydrate** can be formed, offering a promising method for stabilizing and storing ozone in a solid form.[3]

Ozone hydrates are typically structure I (SI) or structure II (SII) clathrates, depending on the formation conditions and the presence of "help gases."^[3] These structures consist of different types of polyhedral water cages that can accommodate guest molecules of appropriate size. The stabilization of ozone within the hydrate lattice is attributed to the isolation of individual ozone molecules, preventing their self-decomposition.^[3]

Synthesis of Ozone Hydrate

The synthesis of **ozone hydrate** involves the reaction of a gas mixture containing ozone with water at low temperatures and high pressures. To facilitate hydrate formation at more moderate conditions and to enhance the stability of the resulting clathrate, a "help gas" is often included in the gas mixture. Common help gases include carbon dioxide (CO₂), carbon tetrachloride (CCl₄), and xenon (Xe).^[3]

This protocol describes a typical laboratory-scale batch synthesis of **ozone hydrate** using carbon dioxide as a help gas.

Materials and Equipment:

- High-pressure reactor vessel (e.g., stainless steel, with a sapphire window for observation)
- Ozone generator
- Oxygen and carbon dioxide gas cylinders with regulators
- Mass flow controllers
- High-pressure pump for water
- Cooling bath/circulator
- Temperature and pressure sensors
- Stirring mechanism (e.g., magnetic stirrer)
- Gas chromatograph for gas phase analysis
- Deionized water

Procedure:

- System Preparation:
 - Clean and dry the high-pressure reactor vessel thoroughly.
 - Evacuate the reactor to remove any residual air and contaminants.
 - Cool the reactor to the desired experimental temperature (e.g., 273.2 K) using the cooling bath.
- Water Injection:
 - Inject a precise volume of deionized water into the pre-cooled reactor.
- Gas Mixture Preparation and Introduction:
 - Generate an ozone/oxygen gas mixture using the ozone generator. The concentration of ozone should be monitored.
 - Prepare the desired gas mixture (e.g., $O_3 + O_2 + CO_2$) using mass flow controllers to achieve the target molar ratios.[\[4\]](#)
 - Pressurize the reactor with the prepared gas mixture to the target pressure (e.g., 2-3 MPa).[\[5\]](#)
- Hydrate Formation:
 - Initiate vigorous stirring to maximize the gas-water interfacial area.
 - Maintain the system at a constant temperature and pressure. Hydrate formation is indicated by a drop in pressure as the gas is consumed.
 - Continue the experiment until the pressure stabilizes, indicating the cessation of hydrate formation.
- Sample Recovery:

- After hydrate formation is complete, vent the remaining gas from the reactor.
- Rapidly cool the reactor with liquid nitrogen to quench the sample and prevent decomposition.
- Carefully collect the solid **ozone hydrate** sample for immediate characterization or storage at cryogenic temperatures.

Characterization of Ozone Hydrate

A combination of analytical techniques is employed to confirm the formation of **ozone hydrate**, determine its structure, quantify the ozone content, and assess its stability.

PXRD is the primary technique for identifying the crystalline structure of the hydrate.

Experimental Protocol:

- Sample Preparation:
 - Grind the frozen hydrate sample into a fine powder at liquid nitrogen temperature to prevent decomposition and maintain the hydrate structure.
 - Mount the powdered sample onto a pre-cooled sample holder in a low-temperature PXRD chamber.
- Data Acquisition:
 - Acquire the diffraction pattern over a suitable 2θ range (e.g., $10-70^\circ$) using a diffractometer equipped with a low-temperature stage.
- Data Analysis:
 - Identify the Bragg diffraction peaks in the obtained pattern.
 - Compare the peak positions to known patterns for SI and SII clathrate hydrates to determine the crystal structure.
 - Perform Rietveld refinement to determine the lattice parameters of the unit cell.

This chemical method is used to quantify the amount of ozone trapped within the hydrate.

Experimental Protocol:

- Sample Decomposition:
 - Place a known mass of the frozen **ozone hydrate** sample into a flask containing a neutral or buffered potassium iodide (KI) solution.
 - Allow the hydrate to decompose, releasing the ozone, which then reacts with the iodide ions to produce iodine (I₂). $O_3 + 2I^- + H_2O \rightarrow I_2 + O_2 + 2OH^-$
- Acidification:
 - Acidify the solution to a pH of 2 or lower with sulfuric acid to ensure the complete reaction. [6]
- Titration:
 - Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution. $I_2 + 2Na_2S_2O_3 \rightarrow 2NaI + Na_2S_4O_6$
 - Add a starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.[7]
- Calculation:
 - Calculate the mass of ozone in the original hydrate sample based on the stoichiometry of the reactions and the volume of titrant used.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to probe the vibrational modes of the guest ozone molecules and the host water lattice. The encapsulation of ozone within the hydrate cages is expected to cause shifts in its vibrational frequencies compared to the gas phase. The asymmetric stretching mode of gaseous ozone is typically observed around 1055 cm⁻¹. [8] In an ice matrix, this band may shift. The interaction with the water molecules of the hydrate cage is expected to influence this and other vibrational modes.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for characterizing clathrate hydrates. It is particularly sensitive to the vibrations of non-polar molecules and can be used to identify the guest molecules and their interactions with the host lattice. Different cage occupancies (e.g., ozone in small vs. large cages) can potentially be distinguished by shifts in the ozone vibrational frequencies.

Neutron diffraction is a highly effective technique for studying clathrate hydrates, offering advantages over PXRD. Due to the strong scattering of neutrons by deuterium nuclei, using heavy water (D₂O) for synthesis allows for precise determination of the water molecule positions and the hydrogen bonding network.[9] Furthermore, neutron diffraction can provide detailed information on the location and orientation of the guest molecules within the cages, as well as the cage occupancy.[10] While specific studies on **ozone hydrate** using neutron diffraction are not widely reported, the technique holds significant potential for a more detailed structural elucidation.

Quantitative Data

The following tables summarize the available quantitative data for **ozone hydrate**.

Table 1: Structural and Compositional Properties of **Ozone Hydrate**

Property	Value	Method	Reference(s)
Crystal Structure	Structure I (sI) or Structure II (sII)	PXRD	[3]
sI Lattice Constant (with CO ₂)	11.8294(4) Å at 98 K	PXRD	[5]
Ozone Mass Fraction	0.1% - 0.9%	Iodometric Titration	[3][5]
Stability	> 20 days at -20°C	Iodometric Titration	[3]

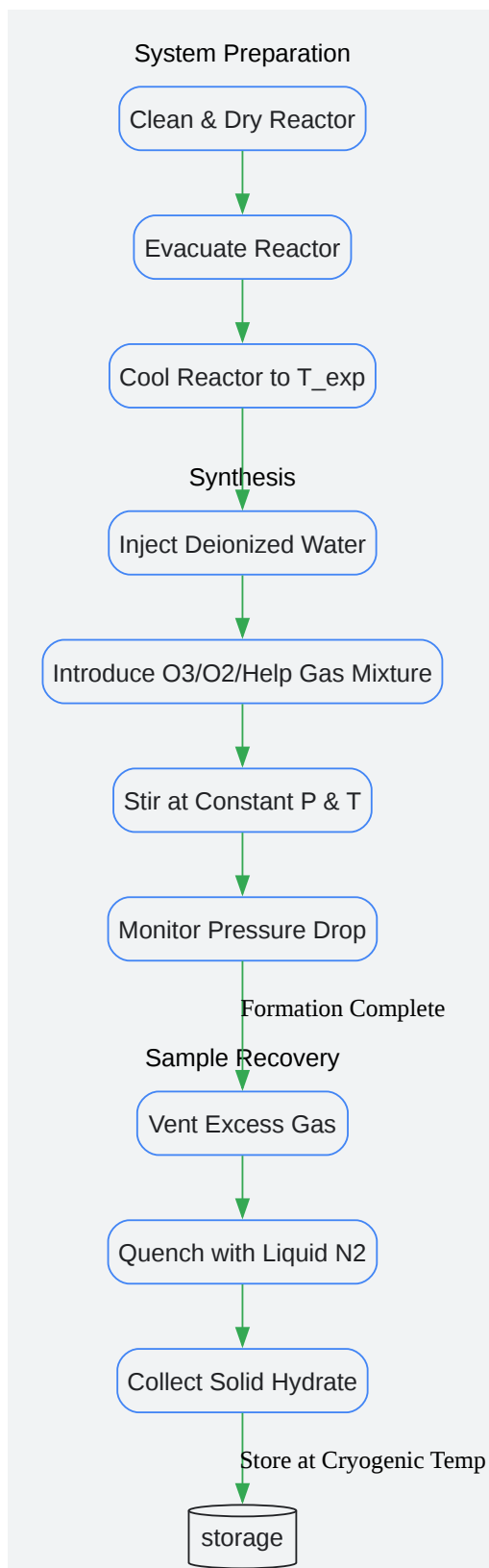
Table 2: Thermal Decomposition Properties of Ozone (for reference)

Medium	Temperature (°C)	Half-life	Reference(s)
Gaseous	-50	3 months	[1]
Gaseous	20	3 days	[1]
Gaseous	120	1.5 hours	[1]
Dissolved in Water (pH 7)	15	30 minutes	[11]
Dissolved in Water (pH 7)	20	20 minutes	[11]
Dissolved in Water (pH 7)	30	12 minutes	[11]

Note: The thermal decomposition data is for ozone in the gaseous and aqueous phases. The decomposition kinetics of ozone released from the hydrate are expected to be influenced by the rate of dissociation of the hydrate itself.

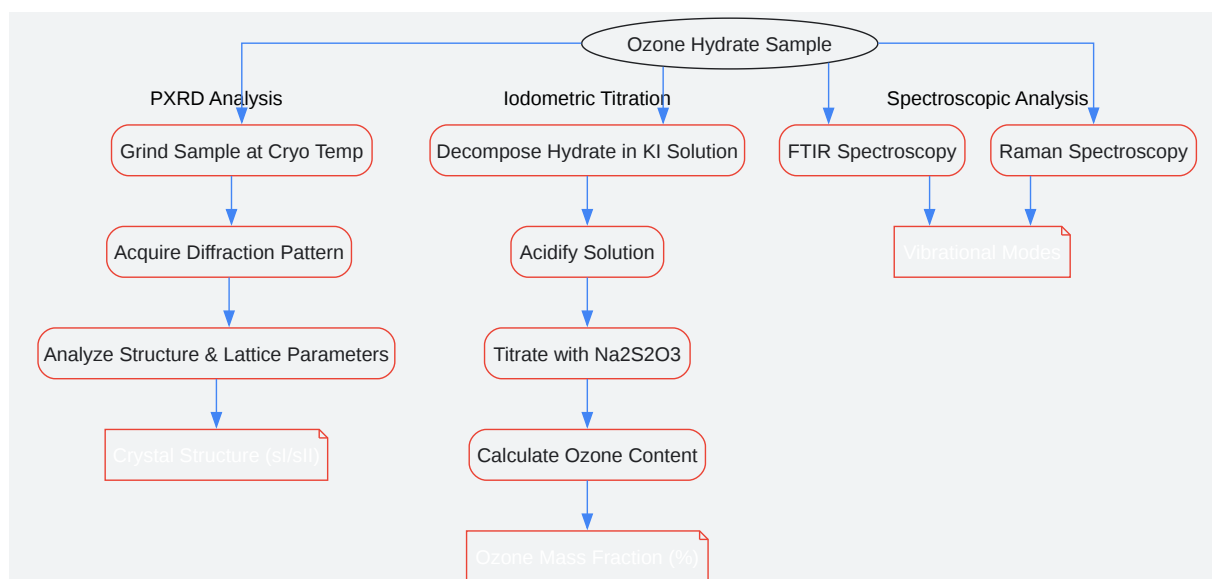
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the synthesis and characterization of **ozone hydrate**.



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Caption: Workflow for the synthesis of **ozone hydrate**.



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Caption: Workflow for the characterization of **ozone hydrate**.

Conclusion

The synthesis of **ozone hydrate** offers a viable pathway to stabilize and store ozone in a solid, crystalline form. The formation is typically achieved at low temperatures and high pressures, often with the aid of a help gas. The resulting clathrate can be effectively characterized using a suite of analytical techniques, with PXRD confirming the crystal structure and iodometric titration quantifying the ozone content. While spectroscopic data for enclathrated ozone is still emerging, FTIR and Raman spectroscopy, along with neutron diffraction, represent powerful tools for a more in-depth understanding of the guest-host interactions within this promising

material. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working on the development and application of ozone-based technologies.

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